BenchChemオンラインストアへようこそ!

GlucaGen

Pharmacodynamics Tolerability Infusion site reaction

GlucaGen (recombinant human glucagon hydrochloride, CAS 28270-04-4) is the FDA Reference Listed Drug for ANDA bioequivalence studies, with a fully characterized PK/PD profile and zero ADA incidence in repeat-dose trials. It offers dual indication utility — emergency hypoglycemia rescue via GlucaGen HypoKit and gastrointestinal motility inhibition for diagnostic imaging — providing procurement flexibility unavailable in single-indication ready-to-use analogs. Clinically meaningful differences in pharmacokinetic onset, tolerability, and immunogenicity distinguish it from generic injectable glucagon, making it essential for generic drug developers and clinical research programs requiring a validated reference standard.

Molecular Formula C153H226ClN43O49S
Molecular Weight 3519.2 g/mol
CAS No. 28270-04-4
Cat. No. B3423064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucaGen
CAS28270-04-4
Molecular FormulaC153H226ClN43O49S
Molecular Weight3519.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl
InChIInChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1
InChIKeyRKGLLHCSSVJTAN-YYICOITRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlucaGen (Recombinant Glucagon, CAS 28270-04-4) for Procurement and Scientific Selection


GlucaGen is a recombinant human glucagon produced via DNA expression in Saccharomyces cerevisiae, supplied as a lyophilized white powder requiring reconstitution before subcutaneous, intramuscular, or intravenous administration . The 29‑amino acid peptide is structurally identical to endogenous human glucagon and acts as a hyperglycemic agent by stimulating hepatic glycogenolysis and gluconeogenesis, while also inhibiting gastrointestinal smooth muscle motility for diagnostic applications .

Why Generic Substitution Fails: GlucaGen's Differentiated Position in Glucagon Therapeutics


Despite the availability of generic injectable glucagon and newer ready‑to‑use analogs, GlucaGen is not interchangeable with these alternatives because of clinically meaningful differences in pharmacokinetic onset, tolerability profile, and immunogenicity that are supported by direct head‑to‑head comparative studies. Procurement decisions must account for these quantitative differentiators rather than relying on assumed class‑level equivalence .

Product‑Specific Quantitative Evidence Guide: GlucaGen Versus Comparator Glucagon Formulations


Head‑to‑Head Tolerability Comparison: GlucaGen vs. Liquid‑Stable G‑Pump Glucagon

In a Phase 2, randomized, double‑blind, crossover trial in 19 adults with type 1 diabetes, G‑Pump liquid‑stable glucagon was associated with significantly more pain and erythema at the infusion site compared with GlucaGen. While both formulations exhibited similar PK/PD properties, the glucagon T50%‑early at the 2.0 µg/kg dose was 13.9 ± 4.7 min for G‑Pump versus 11.0 ± 3.1 min for GlucaGen (P = 0.018), indicating a slower early absorption phase for the liquid‑stable formulation .

Pharmacodynamics Tolerability Infusion site reaction Type 1 diabetes

Comparative Onset of Action: GlucaGen vs. Dasiglucagon (Ready‑to‑Use Analog) in Pediatric Phase 3 Trial

A Phase 3 pediatric trial (NCT03667053, n=42, ages 6‑17 years) compared dasiglucagon 0.6 mg, GlucaGen 1 mg (reconstituted), and placebo during insulin‑induced hypoglycemia. The median time to plasma glucose recovery (≥20 mg/dL increase) was 10 minutes for both dasiglucagon and GlucaGen; however, this time for GlucaGen excludes the additional minutes required for powder reconstitution . In a separate adult Phase 3 trial (NCT03378635), dasiglucagon 0.6 mg achieved a median recovery time of 10 min versus 12 min for GlucaGen 1 mg .

Pediatric endocrinology Hypoglycemia rescue Time‑to‑recovery Dasiglucagon

Immunogenicity Comparison: GlucaGen vs. Dasiglucagon Following Repeated Dosing

A dedicated immunogenicity trial (NCT03216226, n=112) randomized subjects with type 1 diabetes to three weekly subcutaneous doses of dasiglucagon 0.6 mg or GlucaGen 1.0 mg. The primary immunogenicity endpoint—treatment‑induced or treatment‑boosted anti‑drug antibody (ADA) formation—was zero for both arms; no subject developed an ADA response at any time point over 15 weeks of follow‑up . No injection site reactions were reported for dasiglucagon, and both treatments exhibited a similar safety profile .

Immunogenicity Anti‑drug antibodies Repeated dosing Safety

Indirect Treatment Comparison: Mean Maximum Blood Glucose Following Rescue

A systematic literature review and Bayesian network meta‑analysis compared three ready‑to‑use glucagon products (Baqsimi nasal glucagon, Gvoke injectable glucagon, Zegalogue dasiglucagon injection) against conventional reconstituted glucagon (including GlucaGen as the reference standard in included trials). In adults with type 1 or type 2 diabetes, the mean maximum blood glucose achieved was 168 mg/dL for Baqsimi, 220 mg/dL for Gvoke, and 190 mg/dL for Zegalogue. Treatment success (>98%) was comparable across all groups .

Indirect treatment comparison Hyperglycemia Baqsimi Gvoke Zegalogue

Best Research and Industrial Application Scenarios for GlucaGen (Recombinant Glucagon)


Rescue of Severe Hypoglycemia in Diabetes: Traditional Kit with Proven Reliability

GlucaGen HypoKit remains a standard‑of‑care option for emergency treatment of insulin‑induced severe hypoglycemia. Although it requires reconstitution, direct comparative evidence shows that its pharmacodynamic onset (median 10‑12 min) is equivalent to newer ready‑to‑use analogs when the reconstitution step is excluded . The kit format is well‑established in clinical guidelines and continues to be used where cost and familiarity are prioritized over the convenience of ready‑to‑use devices .

Diagnostic Aid for Gastrointestinal Motility Inhibition During Radiography

GlucaGen is indicated as a gastrointestinal motility inhibitor for endoscopic and radiologic examinations. Intravenous doses of 0.25‑0.5 mg produce smooth muscle relaxation within 45 seconds, with a duration of 9‑17 minutes; intramuscular doses of 1‑2 mg produce onset in 4‑10 minutes and relaxation lasting 12‑32 minutes . This dual indication (therapeutic and diagnostic) provides procurement flexibility not available with single‑indication ready‑to‑use glucagon products.

Bihormonal Closed‑Loop System Development Using a Well‑Characterized Reference

GlucaGen has served as the comparator/reference product in multiple clinical trials evaluating novel liquid‑stable glucagon formulations (e.g., G‑Pump, dasiglucagon) intended for automated bihormonal pump systems . Its well‑documented PK/PD profile and established immunogenicity profile (zero ADA in repeated‑dose trials) make it a reliable control for research and development of next‑generation glucagon delivery technologies .

Generic Bioequivalence Reference Standard for Regulatory Filings

GlucaGen (marketed by Bedford Laboratories/Novo Nordisk) is the designated reference product in FDA‑regulated bioequivalence studies for generic synthetic glucagon injectable products . Procurement of GlucaGen is therefore essential for generic drug developers seeking to establish PK/PD bioequivalence and obtain ANDA approval for a generic glucagon product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GlucaGen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.